5-Formyl-1H-indole-2-carbonitrile 5-Formyl-1H-indole-2-carbonitrile
Brand Name: Vulcanchem
CAS No.: 2092729-43-4
VCID: VC11723449
InChI: InChI=1S/C10H6N2O/c11-5-9-4-8-3-7(6-13)1-2-10(8)12-9/h1-4,6,12H
SMILES: C1=CC2=C(C=C1C=O)C=C(N2)C#N
Molecular Formula: C10H6N2O
Molecular Weight: 170.17 g/mol

5-Formyl-1H-indole-2-carbonitrile

CAS No.: 2092729-43-4

Cat. No.: VC11723449

Molecular Formula: C10H6N2O

Molecular Weight: 170.17 g/mol

* For research use only. Not for human or veterinary use.

5-Formyl-1H-indole-2-carbonitrile - 2092729-43-4

Specification

CAS No. 2092729-43-4
Molecular Formula C10H6N2O
Molecular Weight 170.17 g/mol
IUPAC Name 5-formyl-1H-indole-2-carbonitrile
Standard InChI InChI=1S/C10H6N2O/c11-5-9-4-8-3-7(6-13)1-2-10(8)12-9/h1-4,6,12H
Standard InChI Key HQJFSQKBJZSLRN-UHFFFAOYSA-N
SMILES C1=CC2=C(C=C1C=O)C=C(N2)C#N
Canonical SMILES C1=CC2=C(C=C1C=O)C=C(N2)C#N

Introduction

Structural and Physico-Chemical Properties

The molecular structure of 5-formyl-1H-indole-2-carbonitrile features an indole core substituted at positions 2 and 5. The indole ring system, a bicyclic structure comprising a benzene ring fused to a pyrrole ring, provides a planar framework that facilitates π-π interactions in biological systems. Key physico-chemical properties include:

PropertyValue
Molecular FormulaC10H6N2O\text{C}_{10}\text{H}_{6}\text{N}_{2}\text{O}
Molar Mass170.17 g/mol
Functional GroupsFormyl (-CHO), Carbonitrile (-CN)
Topological Polar Surface Area65.9 Ų (estimated)

The formyl group at position 5 enhances electrophilic reactivity, enabling participation in condensation and nucleophilic addition reactions. Meanwhile, the carbonitrile group at position 2 contributes to the compound’s polarity and potential hydrogen-bonding capabilities .

Synthetic Routes and Optimization

Laboratory-Scale Synthesis

The synthesis of 5-formyl-1H-indole-2-carbonitrile typically involves sequential functionalization of the indole ring. A common approach employs the Vilsmeier-Haack reaction for formylation, leveraging POCl3\text{POCl}_{3} and DMF\text{DMF} to introduce the formyl group at the 5-position. Prior to this step, the indole nucleus is often pre-functionalized with a nitrile group via cyanation reactions, such as the Rosenmund-von Braun reaction using copper(I) cyanide.

Example Synthesis Pathway:

  • Indole Ring Formation: Cyclization of substituted anilines with α-halo ketones under acidic conditions.

  • Cyanation at Position 2: Treatment with CuCN in a high-boiling solvent (e.g., DMF) at 150–200°C.

  • Formylation at Position 5: Vilsmeier-Haack reaction with POCl3/DMF\text{POCl}_{3}/\text{DMF} at 0–5°C, followed by hydrolysis.

Industrial Production Challenges

Scaling up the synthesis requires optimization of reaction conditions to improve yield and minimize by-products. Continuous flow reactors have been proposed to enhance heat transfer and reduce reaction times during the cyanation step. Additionally, purification challenges arise due to the compound’s sensitivity to hydrolysis under acidic or basic conditions, necessitating chromatographic techniques for isolation .

Chemical Reactivity and Derivative Formation

The strategic placement of functional groups enables diverse chemical transformations:

Oxidation and Reduction

  • Oxidation: The formyl group can be oxidized to a carboxylic acid using strong oxidants like KMnO4\text{KMnO}_{4} in acidic media, yielding 5-carboxy-1H-indole-2-carbonitrile.

  • Reduction: Catalytic hydrogenation (e.g., Pd/C\text{Pd/C}, H2\text{H}_{2}) reduces the nitrile to an amine, producing 5-formyl-1H-indole-2-amine, a precursor for further functionalization.

Electrophilic Substitution

The indole ring undergoes electrophilic substitution preferentially at the 3-position. For example, bromination with Br2\text{Br}_{2} in acetic acid introduces a bromine atom at position 3, generating 3-bromo-5-formyl-1H-indole-2-carbonitrile.

Condensation Reactions

The formyl group participates in Knoevenagel condensations with active methylene compounds (e.g., malononitrile), forming α,β-unsaturated derivatives with extended conjugation. Such reactions are pivotal in synthesizing fluorescent dyes or photoactive compounds.

Applications in Drug Discovery and Development

Lead Optimization Strategies

Structural modifications of 5-formyl-1H-indole-2-carbonitrile focus on enhancing bioavailability and target affinity. Key strategies include:

  • Introduction of solubilizing groups: Sulfonamide or tertiary amine substituents improve aqueous solubility.

  • Halogenation: Fluorine or chlorine atoms at position 4 increase metabolic stability by reducing cytochrome P450-mediated oxidation.

Case Study: Menin-MLL Inhibitors

A 2023 study reported the development of a menin-MLL inhibitor (Compound 23a) derived from 5-formyl-1H-indole-2-carbonitrile. The compound exhibited:

  • IC50\text{IC}_{50}: 14 nM in biochemical assays

  • 90% tumor growth inhibition in a MLL-rearranged leukemia xenograft model

  • Improved pharmacokinetic profile (t1/2t_{1/2}: 6.2 hours in rats).

Comparison with Structural Analogs

The biological and chemical profiles of 5-formyl-1H-indole-2-carbonitrile differ markedly from its isomers:

CompoundNitrile PositionFormyl PositionKey Biological Activity
5-Formyl-1H-indole-2-carbonitrile25Anticancer, enzyme inhibition
3-Formyl-1H-indole-4-carbonitrile43Antimicrobial, antiviral
5-Formyl-4-methyl-1H-indole-2-carbonitrile25Enhanced metabolic stability

The 5-formyl-2-cyano substitution pattern uniquely balances electronic effects, enabling dual interactions with hydrophobic and polar regions of biological targets .

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